4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N,N-dimethylaniline;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N,N-dimethylaniline;oxalic acid is a complex organic compound that features a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N,N-dimethylaniline typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. One efficient method includes the reaction of dihydroisoquinoline with methyl bromoacetate in acetonitrile at 60°C, resulting in the formation of the desired product as a colorless powder .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the compound back to its dihydro form.
Substitution: N-alkylation and other substitution reactions are common.
Common Reagents and Conditions
Common reagents used in these reactions include methyl bromoacetate for alkylation and various oxidizing agents for oxidation reactions. Typical conditions involve moderate temperatures and solvents like acetonitrile .
Major Products
The major products formed from these reactions include N-alkylated derivatives and iminium salts, which can be further manipulated to yield various substituted isoquinoline compounds .
Scientific Research Applications
4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its pharmacological potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
N-alkylated tetrahydroisoquinolines: These compounds are structurally related and undergo similar chemical reactions.
Uniqueness
4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N,N-dimethylaniline is unique due to its specific substitution pattern and the presence of the oxalic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N,N-dimethylaniline;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.C2H2O4/c1-19(2)18-9-7-15(8-10-18)13-20-12-11-16-5-3-4-6-17(16)14-20;3-1(4)2(5)6/h3-10H,11-14H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDWJIFQPVTRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.